S-アセチル-PEG3-酸

説明

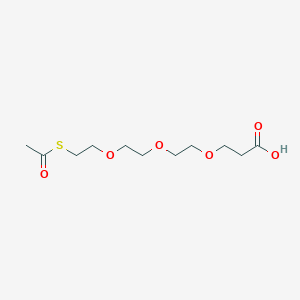

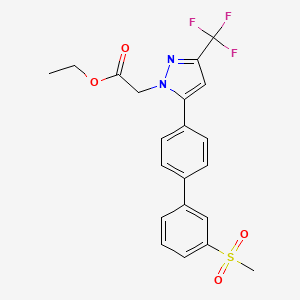

S-acetyl-PEG3-acid: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a sulfur acetyl group and a terminal carboxylic acid group, which can be deprotected to produce a thiol moiety. This compound is known for its hydrophilic properties, which increase the water solubility of the molecules it is attached to .

科学的研究の応用

Chemistry: S-acetyl-PEG3-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, S-acetyl-PEG3-acid is used to modify proteins and peptides to enhance their solubility and stability. This modification is essential for studying protein-protein interactions and enzyme kinetics .

Medicine: In the medical field, S-acetyl-PEG3-acid is used in the development of drug delivery systems. Its hydrophilic properties help improve the bioavailability and efficacy of therapeutic agents .

Industry: Industrially, S-acetyl-PEG3-acid is used in the production of bioconjugates and polymeric materials. Its ability to form stable amide bonds makes it valuable in the synthesis of various functional materials .

作用機序

Target of Action

S-acetyl-PEG3-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

S-acetyl-PEG3-acid contains a sulfur acetyl group and a terminal carboxylic acid . The sulfur acetyl group can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or HATU to produce amide bonds . This allows the S-acetyl-PEG3-acid to link the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .

Biochemical Pathways

The specific biochemical pathways affected by S-acetyl-PEG3-acid would depend on the target protein of the PROTAC it is part of. The general mechanism involves the ubiquitin-proteasome system . The PROTAC, once formed, recruits an E3 ubiquitin ligase to the target protein. The E3 ligase then tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of S-acetyl-PEG3-acid, as part of a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG3-acid typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include a solvent such as dichloromethane (DCM) and a base like triethylamine (TEA). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the production of S-acetyl-PEG3-acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions: S-acetyl-PEG3-acid undergoes several types of chemical reactions, including:

Deprotection: The sulfur acetyl group can be deprotected to produce a thiol moiety.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds

Common Reagents and Conditions:

Deprotection: Thiol moiety is produced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Amide Bond Formation: Coupling reagents such as EDC or HATU are used in the presence of a base like N-methylmorpholine (NMM) in solvents like dimethylformamide (DMF) or dichloromethane (DCM)

Major Products: The major products formed from these reactions include thiol-terminated PEG derivatives and amide-linked conjugates, which are used in various applications such as drug delivery and bioconjugation .

類似化合物との比較

- S-acetyl-PEG2-acid

- S-acetyl-PEG4-acid

- S-acetyl-PEG6-acid

Comparison: S-acetyl-PEG3-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. Compared to shorter PEG linkers like S-acetyl-PEG2-acid, S-acetyl-PEG3-acid offers better solubility and reduced steric hindrance. On the other hand, longer PEG linkers like S-acetyl-PEG6-acid may provide greater flexibility but can also introduce more steric hindrance and reduce the efficiency of conjugation reactions .

特性

IUPAC Name |

3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNQYRKIZPTUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235678 | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421933-33-6 | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

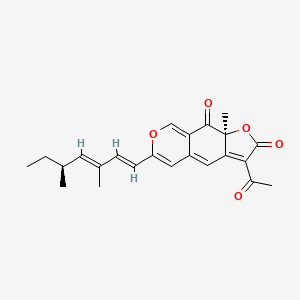

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)

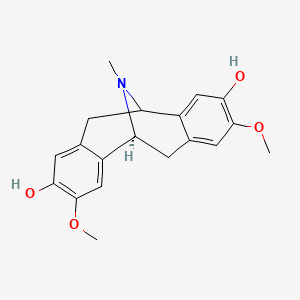

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)

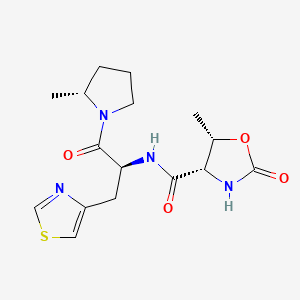

![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)